Pinosylvin monomethyl ether natural sources in Pinaceae family
Pinosylvin monomethyl ether natural sources in Pinaceae family
An In-Depth Technical Guide to Pinosylvin Monomethyl Ether: Natural Sources, Biosynthesis, and Therapeutic Potential within the Pinaceae Family
Authored by: Gemini, Senior Application Scientist
Abstract
Pinosylvin monomethyl ether (3-hydroxy-5-methoxystilbene), a naturally occurring stilbenoid, is a key phytochemical constituent of the Pinaceae family, particularly abundant in the genus Pinus. This compound, along with its precursor pinosylvin, plays a crucial role in the plant's defense mechanisms and is responsible for the remarkable decay resistance of pine heartwood. For researchers and drug development professionals, pinosylvin monomethyl ether represents a molecule of significant interest due to its diverse and potent pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of pinosylvin monomethyl ether, focusing on its primary natural sources within the Pinaceae family, detailed methodologies for its extraction and characterization, its biosynthetic pathway, and a summary of its biological activities that underscore its therapeutic potential.
Introduction: The Significance of Pinosylvin Monomethyl Ether
Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton. While resveratrol from grapes is the most widely known stilbenoid, the Pinaceae family is a rich and underexplored reservoir of unique stilbenes, most notably pinosylvin and its derivatives. Pinosylvin monomethyl ether (PME) is biosynthetically derived from pinosylvin and is often the most abundant stilbenoid in the heartwood and knotwood of many pine species[1][2].
These compounds are not present in healthy, living sapwood but are synthesized by living parenchyma cells in response to various stressors, such as mechanical wounding, desiccation, or pathogen attack[3][4][5]. This synthesis is a key component of the tree's induced defense system, leading to the formation of "protection wood"[5]. During the natural aging process, these compounds accumulate in the heartwood, conferring significant resistance to fungal and microbial decay[3][6]. This inherent biological activity is the foundation for the growing interest in PME for pharmaceutical and nutraceutical applications.
Natural Sources and Distribution in the Pinaceae Family
Pinosylvin monomethyl ether is predominantly found in the genus Pinus. Its concentration can vary significantly between species, individual trees, and even within different parts of the same tree[7]. The highest concentrations are consistently reported in the heartwood and knotwood, which are industrial residues from timber processing[6][8][9].
Key Pinus Species as Sources:
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Pinus nigra (Black Pine): Research has identified Black Pine heartwood as an exceptionally rich source of stilbenes, with pinosylvin monomethyl ether being the major constituent[1][2]. Studies on P. nigra from Greece revealed average PME concentrations of 40.32 ± 15.55 mg per gram of dry wood, significantly higher than in many other pine species[2].
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Pinus sylvestris (Scots Pine): This species is one of the most well-studied sources of pinosylvins[3][10][11][12]. The heartwood and especially the knotwood contain high levels of PME[6][13][14]. The concentration of PME in P. sylvestris knotwood can be substantial, making it a valuable raw material for extraction[15].
-
Pinus cembra (Swiss Stone Pine): Phytochemical analyses have confirmed the presence of pinosylvin monomethyl ether in the heartwood of P. cembra[16][17].
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Pinus densiflora (Japanese Red Pine): This species is another noted source of pinosylvins, which contribute to its defense mechanisms[3][11].
-
Pinus strobus (Eastern White Pine): Callus cultures of P. strobus have been shown to produce pinosylvin monomethyl ether, particularly with aging, suggesting potential for biotechnological production routes[18].
-
Pinus resinosa (Red Pine): Early studies demonstrated that PME is formed in the sapwood of Red Pine in response to injury[5].
Quantitative Data Summary
The following table summarizes the reported concentrations of pinosylvin monomethyl ether (PME) in various Pinus species, highlighting the richness of the heartwood and knotwood as primary sources.
| Pinus Species | Plant Part | PME Concentration (mg/g dry weight) | Reference(s) |
| Pinus nigra | Heartwood | 40.32 (average) | [2] |
| Pinus nigra | Knotwood | 31.53 (average) | [12][15] |
| Pinus sylvestris | Knotwood | 33.49 (average) | [12][15] |
| Pinus sylvestris | Heartwood | 5.1 - 6.3 | [19] |
| Pinus strobus | Aged Callus | 0.28 | [18] |
Extraction, Isolation, and Characterization Workflow
The development of efficient and scalable methods for extracting and purifying PME is critical for its study and potential commercialization. The choice of methodology is guided by the lipophilic nature of the stilbenoid and the complexity of the wood matrix.
Experimental Workflow Overview
The logical flow from raw plant material to purified compound involves sample preparation, extraction, purification, and finally, analytical characterization and quantification.
Caption: General experimental workflow for PME isolation and analysis.
Detailed Protocol: Pressurized Solvent Extraction and Flash Chromatography
This protocol is a synthesized example based on methodologies described for isolating pinosylvins from pine knotwood residue[6][8][9]. The use of a pressurized system accelerates the extraction process, while non-chlorinated solvents are favored for safety and environmental reasons.
I. Sample Preparation:
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Obtain heartwood or knotwood from a suitable Pinus species (e.g., P. nigra or P. sylvestris).
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Reduce the wood to small chips or a coarse powder using a chipper and/or mill. This increases the surface area, maximizing extraction efficiency.
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Dry the material in an oven at 60°C to a constant weight to remove moisture, which can interfere with the extraction by non-polar solvents.
II. Extraction (Pressurized Solvent Extractor):
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Pack a stainless-steel extraction cell with the dried wood powder.
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Rationale for Solvent Choice: Acetone is an effective solvent for a broad range of phenolic compounds. A two-step extraction using a non-polar solvent like cyclohexane first can remove lipophilic compounds like fats and waxes, followed by a more polar solvent like acetone or ethanol for the stilbenes.
-
Set the extractor parameters. A typical starting point would be:
-
Solvent: 95% Acetone
-
Temperature: 100-110°C
-
Pressure: 10-15 MPa
-
Cycles: 3-4 static extraction cycles.
-
-
Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
III. Purification (Flash Chromatography):
-
Rationale for Method: Flash chromatography is a rapid and efficient technique for separating compounds from a complex mixture based on polarity. A silica gel stationary phase is appropriate for separating moderately polar compounds like PME.
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Load the dissolved extract onto the column.
-
Elute the compounds using a gradient mobile phase. A common system is a gradient of cyclohexane and ethyl acetate[6][8][9].
-
Start with 100% cyclohexane to elute non-polar compounds.
-
Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity. PME will elute before the more polar pinosylvin.
-
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing pure PME and evaporate the solvent to obtain the purified compound.
Analytical Characterization Techniques:
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HPLC and UHPLC-MS: High-Performance Liquid Chromatography is the workhorse for quantitative analysis[10][15]. A C18 or a pentafluorophenyl (PFP) column can be used for separation[16][20]. Coupling with Mass Spectrometry (MS) allows for definitive identification based on mass-to-charge ratio and fragmentation patterns[16].
-
GC-MS and GC-FID: Gas Chromatography is also widely used, often after derivatization (silylation) of the hydroxyl groups to increase volatility[8][9][10]. Flame Ionization Detection (FID) is used for quantification, while MS is used for identification[10].
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is indispensable for unambiguous structural elucidation of the isolated compound[8][9]. Quantitative NMR (qNMR) has also been developed as a rapid high-throughput screening method to measure PME levels directly in crude extracts[2].
Biosynthesis of Pinosylvin Monomethyl Ether
PME is not synthesized directly but is formed via the methylation of pinosylvin. The entire pathway is a branch of the general phenylpropanoid pathway. Its activation is tightly regulated and induced by developmental cues (heartwood formation) or external stress[21].
-
Phenylalanine to Cinnamic Acid: The pathway begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia Lyase (PAL).
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Activation: Trans-cinnamic acid is activated to its thioester, trans-cinnamoyl-CoA, by 4-coumarate-CoA ligase (4CL)[22].
-
Stilbene Synthesis: The key step is the condensation of one molecule of trans-cinnamoyl-CoA with three molecules of malonyl-CoA, catalyzed by Stilbene Synthase (STS), to produce pinosylvin[22]. This is a defining reaction, diverting precursors from the flavonoid biosynthesis pathway[3].
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Methylation: Pinosylvin is then methylated at the 3-hydroxyl group to form pinosylvin monomethyl ether. This reaction is catalyzed by a specific O-methyltransferase. In Pinus sylvestris, this enzyme has been identified as PMT2, which is highly specific for pinosylvin and is co-expressed with stilbene synthase during both heartwood formation and stress responses[21][23].
Caption: Biosynthetic pathway of pinosylvin monomethyl ether in Pinus.
Biological Activities and Therapeutic Potential
Pinosylvin and its monomethyl ether exhibit a broad spectrum of biological activities, making them attractive candidates for drug development[11][24][25]. PME often shows comparable or, in some cases, enhanced activity compared to pinosylvin, possibly due to increased lipophilicity improving cell membrane penetration.
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Antimicrobial Activity: PME has demonstrated significant antifungal effects against both white-rot and brown-rot fungi, which explains its role in wood preservation[3][26]. It also shows activity against a range of pathogenic bacteria and fungi, including Candida albicans and Staphylococcus aureus[3][10].
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Anti-inflammatory Effects: Pinosylvin has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 and mediators such as nitric oxide (NO) in macrophage cell lines[12][15]. It can modulate key inflammatory signaling pathways like JAK/STAT and NF-κB[15][24]. PME is also noted for its anti-inflammatory properties[14].
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Anticancer Activity: Stilbenoids from pine are selectively cytotoxic against various human cancer cell lines, including lung and colorectal cancer cells, while being less toxic to healthy cells[3][10]. PME was identified as having the highest cytotoxicity among several related compounds against these cell lines[10]. The mechanisms involve the regulation of cell cycle progression and inhibition of cancer cell migration[26].
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Antioxidant and Neuroprotective Effects: As a phenolic compound, PME possesses radical scavenging capabilities. Pinosylvin has been shown to provide neuroprotection against cerebral ischemia and reperfusion injury, partly through enhancing pathways that clear damaged mitochondria (mitophagy)[3].
Conclusion and Future Directions
Pinosylvin monomethyl ether is a high-value phytochemical predominantly found in the heartwood and knotwood of the Pinus family, with Pinus nigra and Pinus sylvestris being particularly rich sources. Its role as a phytoalexin, coupled with its potent and varied biological activities, positions it as a promising lead compound for the development of new therapeutics in antimicrobial, anti-inflammatory, and oncology applications.
Future research should focus on optimizing extraction and purification protocols from sustainable sources like industrial wood waste, further exploring its mechanisms of action in various disease models, and investigating its pharmacokinetic and safety profiles to pave the way for clinical translation. Furthermore, biotechnological production methods, such as the use of engineered microorganisms or optimized plant callus cultures, offer an alternative and potentially scalable supply chain for this valuable natural product[3][18][22].
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